molecular formula C10H7Cl3O B8749668 1-(2,4-Dichlorophenyl)cyclopropanecarbonyl chloride CAS No. 83783-49-7

1-(2,4-Dichlorophenyl)cyclopropanecarbonyl chloride

Cat. No. B8749668
M. Wt: 249.5 g/mol
InChI Key: SSCVXWJUAAXOLL-UHFFFAOYSA-N
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Patent
US08067445B2

Procedure details

1-(2,4-Dichlorophenyl)-cyclopropanecarboxylic acid (0.086 g, 0.37 mmol) and triethylamine (0.08 mL, 0.56 mmol) were combined in CH2Cl2 (2 mL) and cooled to 0° C. Oxalyl chloride (0.05 mL, 0.56 mmol) was added, followed by DMF (3 drops), and the reaction was stirred for 20 minutes at 0° C. and then warmed to room temperature to give the title compound, which was used directly in the next step.
Quantity
0.086 g
Type
reactant
Reaction Step One
Quantity
0.08 mL
Type
reactant
Reaction Step Two
Quantity
0.05 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[C:9]1([C:12]([OH:14])=O)[CH2:11][CH2:10]1.C(N(CC)CC)C.C(Cl)(=O)C([Cl:25])=O>C(Cl)Cl.CN(C=O)C>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[C:9]1([C:12]([Cl:25])=[O:14])[CH2:11][CH2:10]1

Inputs

Step One
Name
Quantity
0.086 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)C1(CC1)C(=O)O
Step Two
Name
Quantity
0.08 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0.05 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred for 20 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)C1(CC1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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